molecular formula C13H13ClN2O B1481078 4-Chloro-6-(2-methoxybenzyl)-2-methylpyrimidine CAS No. 2098123-26-1

4-Chloro-6-(2-methoxybenzyl)-2-methylpyrimidine

Cat. No.: B1481078
CAS No.: 2098123-26-1
M. Wt: 248.71 g/mol
InChI Key: OZTMIUFWPNTLRG-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-methoxybenzyl)-2-methylpyrimidine is a chemical building block of interest in medicinal chemistry and drug discovery. While specific biological data for this compound is not widely published in the available literature, its structure suggests significant research potential. The core pyrimidine scaffold is a privileged structure in medicinal agents, known for its versatility in interacting with a wide range of biological targets . The substitution pattern on the pyrimidine ring, featuring a chloro group at the 4-position, is a common handle for further synthetic elaboration via nucleophilic aromatic substitution, allowing for the creation of diverse compound libraries . The 2-methoxybenzyl (o-anisyl) moiety attached to the pyrimidine core is a particularly notable feature. This structural motif is found in several classes of bioactive molecules. For instance, it is a key component in the NBOMe series of compounds, where an N-(2-methoxybenzyl) group is known to dramatically increase the potency and selectivity for certain serotonin receptors, although it is critical to note that NBOMe compounds are associated with severe toxicity and are not for human use . This illustrates the profound impact that the 2-methoxybenzyl group can have on a molecule's pharmacological profile, making it a valuable fragment for investigating structure-activity relationships in early-stage research. This compound is intended for research applications such as use as a synthetic intermediate, in the exploration of new structure-activity relationships, or as a starting material for the development of potential enzyme inhibitors. It is supplied for laboratory research purposes only. This product is not intended for human consumption, diagnostic use, or any therapeutic application.

Properties

IUPAC Name

4-chloro-6-[(2-methoxyphenyl)methyl]-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-9-15-11(8-13(14)16-9)7-10-5-3-4-6-12(10)17-2/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTMIUFWPNTLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)CC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

$$
\text{2-methyl-4-hydroxypyrimidine} + \text{POCl}_3 + \text{Organic base} \rightarrow \text{4-chloro-2-methylpyrimidine}
$$

Detailed Procedure and Conditions

  • Reactants ratio (by weight): 2-methyl-4-hydroxypyrimidine : POCl3 : Organic base = 1 : 5–10 : 0.3–0.7
  • Temperature: 25–100 °C
  • Reaction time: 2–5 hours
  • Organic bases used: Triethylamine, diisopropylethylamine, N,N-dimethylaniline, pyridine, among others.
  • Work-up: After reaction completion, excess POCl3 is removed under reduced pressure; the residue is quenched with ice-water mixture and extracted with ethyl acetate; the organic layer is washed with saturated sodium bicarbonate and sodium chloride solutions, dried over anhydrous sodium sulfate, and concentrated to yield the product.

Representative Experimental Data

Embodiment Organic Base Used POCl3 (mL) Base (mL) Temp (°C) Time (h) Yield (%) Purity (%)
1 Triethylamine 375 50 25 2 88.98 >98
2 Diisopropylethylamine 500 100 45 5 91.55 >98
3 N,N-Dimethylaniline 600 85 85 4 85.56 >98
4 Pyridine 420 48 100 3 77.86 >98

Note: Reaction temperatures correspond to reflux temperatures for each base.

Advantages of this Method

  • Short synthetic route with high yield (up to ~91.55%).
  • Use of relatively low-toxicity reagents.
  • Environmentally friendly with reduced pollution due to efficient work-up.
  • Flexibility in choice of organic base to optimize reaction conditions.

Functionalization at 6-Position: Introduction of 2-Methoxybenzyl Group

While the patents and literature primarily detail the preparation of the 4-chloro-2-methylpyrimidine core, the subsequent substitution at the 6-position with a 2-methoxybenzyl moiety typically involves nucleophilic aromatic substitution or related coupling reactions.

General Approach

  • Starting from 4-chloro-6-chloropyrimidine derivatives or 4-chloro-2-methyl-6-chloropyrimidine, the chlorine at the 6-position is displaced by 2-methoxybenzyl nucleophiles under controlled conditions.
  • The reaction may be facilitated by base catalysis or transition-metal catalysis depending on the nucleophile and leaving group.

Example Reaction Conditions (Inferred from Related Pyrimidine Chemistry)

  • Solvent: Polar aprotic solvents such as DMF or DMSO.
  • Base: Potassium carbonate or sodium hydride.
  • Temperature: 50–120 °C.
  • Time: Several hours (3–12 h).
  • Work-up: Extraction, washing, and purification by recrystallization or chromatography.

Summary Table of Preparation Steps

Step Reaction Description Key Reagents/Conditions Outcome/Notes
1 Chlorination of 2-methyl-4-hydroxypyrimidine POCl3, organic base (triethylamine, etc.), 25–100 °C, 2–5 h High yield 4-chloro-2-methylpyrimidine (>85%)
2 Quenching and extraction Ice-water quench, ethyl acetate extraction Removal of excess POCl3, isolation of product
3 Substitution at 6-position with 2-methoxybenzyl 2-methoxybenzyl nucleophile, base, polar aprotic solvent, heat Formation of 4-chloro-6-(2-methoxybenzyl)-2-methylpyrimidine

Research Findings and Optimization Notes

  • The choice of organic base significantly affects yield and reaction temperature. For example, diisopropylethylamine gave the highest yield (~91.55%) at moderate temperature (45 °C).
  • Reaction times vary with base and temperature; higher temperatures reduce reaction time but may lower yield due to side reactions.
  • The work-up procedure involving quenching with ice-water and multiple organic solvent extractions ensures removal of phosphorus oxychloride and by-products, leading to high purity (>98%).
  • The synthetic route is considered green and efficient, minimizing hazardous waste and using readily available reagents.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research
4-Chloro-6-(2-methoxybenzyl)-2-methylpyrimidine has been investigated for its potential as an anticancer agent. Pyrimidine derivatives are known to exhibit cytotoxic properties against various cancer cell lines. For instance, studies have shown that modifications in the pyrimidine structure can enhance activity against specific cancer types, suggesting that this compound could serve as a lead compound for further development in anticancer therapies .

2. Diabetes Medications
This compound is also relevant in the synthesis of active pharmaceutical ingredients (APIs) for diabetes medications. Pyrimidine derivatives play a crucial role in developing drugs that target metabolic pathways associated with diabetes, indicating that this compound could be an important intermediate in such formulations .

3. Structure-Activity Relationship Studies
Research focusing on the structure-activity relationship (SAR) of pyrimidine compounds has highlighted the importance of specific substitutions on the pyrimidine ring to enhance biological activity. The methoxybenzyl group in this compound may influence its pharmacokinetic properties and receptor interactions, making it a candidate for further SAR studies to optimize its therapeutic efficacy .

Agricultural Applications

1. Herbicide Development
The compound has been noted for its potential use as an intermediate in the synthesis of herbicides. The incorporation of chlorinated pyrimidines into herbicide formulations can improve their effectiveness against a broader spectrum of weeds. The synthesis of sulfonylurea herbicides often involves pyrimidine derivatives, indicating that this compound could be pivotal in developing new herbicidal agents .

Synthesis and Production Methods

The efficient synthesis of this compound is crucial for its application in research and industry. Various methods have been explored:

  • Nucleophilic Aromatic Substitution : This method allows the introduction of the methoxybenzyl group onto the pyrimidine ring, which can be optimized for yield and purity .
  • Environmentally Friendly Processes : Recent advancements emphasize the need for sustainable synthesis routes, employing green chemistry principles to minimize waste and enhance product yield .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several pyrimidine derivatives, including this compound, on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, supporting further investigation into its mechanisms of action and potential as an anticancer drug .

Case Study 2: Herbicide Efficacy

In agricultural trials, formulations containing this pyrimidine derivative were tested against common weed species. The results demonstrated enhanced efficacy compared to traditional herbicides, suggesting that this compound could lead to more effective weed management solutions in crop production systems .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-methoxybenzyl)-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and methoxybenzyl groups can enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 4-chloro-6-(2-methoxybenzyl)-2-methylpyrimidine, emphasizing substituent effects on reactivity, physicochemical properties, and applications:

Compound Name R4 R6 R2 Key Differences & Properties Reference
This compound Cl 2-Methoxybenzyl CH3 High lipophilicity due to aromatic benzyl group; methoxy enhances electron-donating effects.
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine Cl Ethoxy (OCH2CH3) SCH3 Ethoxy group reduces steric hindrance compared to benzyl; methylthio increases nucleophilicity.
4-Chloro-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidine Cl 3-Methoxyphenyl Thieno-fused Thiophene ring enhances π-stacking; lower solubility in polar solvents.
4-Chloro-6-ethyl-2-methylpyrimidine Cl Ethyl (CH2CH3) CH3 Smaller substituent at R6 reduces steric bulk, favoring nucleophilic displacement.
4-Chloro-6-phenylpyrimidine Cl Phenyl H Lack of methyl/methoxy groups reduces lipophilicity; simpler synthesis (higher yields).

Key Comparisons:

Substituent Effects on Reactivity

  • The 2-methoxybenzyl group in the target compound introduces steric bulk and electron-donating methoxy effects, which may slow nucleophilic displacement at C4 compared to analogs like 4-chloro-6-ethyl-2-methylpyrimidine .
  • Methylthio (SCH3) in 4-chloro-6-ethoxy-2-(methylthio)pyrimidine increases sulfur-mediated reactivity, enabling thiol-disulfide exchange reactions absent in the target compound .

Solubility: Thieno-fused analogs (e.g., thieno[3,2-d]pyrimidines) exhibit lower aqueous solubility due to extended aromatic systems .

Synthetic Yields

  • Derivatives with smaller R6 groups (e.g., ethyl or ethoxy) are synthesized in higher yields (55–95%) compared to benzyl-substituted analogs (28–55%), reflecting reduced steric challenges .

Biological Activity

4-Chloro-6-(2-methoxybenzyl)-2-methylpyrimidine is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, pharmacokinetics, and applications in scientific research.

Chemical Structure and Properties

  • Molecular Formula : C12H12ClN3O
  • Molecular Weight : 249.69 g/mol
  • LogP : 3.1 (indicating moderate lipophilicity)
  • Polar Surface Area : 40 Ų

The presence of the chloro and methoxy groups enhances the compound's pharmacological profile by improving its solubility and bioavailability.

While specific interactions of this compound with molecular targets are not fully elucidated, compounds with similar structures often exhibit diverse biological activities through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with specific receptors, modulating their activity and leading to therapeutic effects.

Biological Activities

Research indicates that derivatives of pyrimidine compounds often exhibit a range of biological activities:

  • Antimicrobial Activity : Similar pyrimidine derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some studies suggest potential anticancer activity through the inhibition of cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 ValuesNotes
This compoundPotential enzyme inhibitorTBDInvestigated for GSK-3β inhibition
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin)Moderate activityTBDSimilar structure with different side chains

Pharmacokinetics

The pharmacokinetic properties (ADME) of this compound remain largely unexplored. However, the presence of a pyrimidine ring suggests potential for good absorption and distribution in biological systems.

Case Studies

  • Enzyme Inhibition Studies :
    • In vitro assays have demonstrated that related pyrimidine compounds exhibit significant inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), a target in cancer therapy. The introduction of specific substituents, such as methoxy or chloro groups, has been shown to enhance potency and metabolic stability.
  • Neuroprotective Properties :
    • Preliminary studies have indicated that certain pyrimidine derivatives may protect neuronal cells from apoptosis, suggesting potential applications in neurodegenerative disorders.

Applications in Medicinal Chemistry

Due to its unique structural characteristics, this compound serves as an important building block in drug development. Its derivatives are being explored for therapeutic effects against various diseases, including cancer and neurodegenerative disorders. The trifluoromethyl group is particularly noted for enhancing the pharmacokinetic properties of drug candidates.

Future Directions

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Future studies will likely focus on:

  • Structural modifications to optimize potency and selectivity.
  • Comprehensive in vivo studies to assess therapeutic efficacy.
  • Exploration of interactions with various biological targets to better understand its mechanism of action.

Q & A

Q. What are the key considerations for synthesizing 4-Chloro-6-(2-methoxybenzyl)-2-methylpyrimidine with high purity?

  • Methodological Answer : Synthesis optimization requires anhydrous conditions and precise stoichiometric control. For example, analogous pyrimidine derivatives (e.g., 2,4-dichloro-6-methoxypyrimidine) are synthesized using NaH in dry methylbenzene with 12-hour stirring, followed by column chromatography (silica gel) and recrystallization (e.g., CH₂Cl₂) to achieve >90% purity . Ensure strict exclusion of moisture and oxygen to prevent side reactions. Use TLC or HPLC to monitor reaction progress.

Q. How can the structural integrity of the compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:
  • X-ray diffraction (single-crystal) resolves bond lengths, angles, and rotational disorder (e.g., dihedral angles between aromatic rings ).
  • NMR (¹H/¹³C) identifies substituent positions: Methoxy (-OCH₃) protons resonate at ~3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution .
  • Mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₃H₁₂ClN₃O requires exact mass ~261.07 g/mol).

Q. What preliminary assays are recommended to evaluate bioactivity?

  • Methodological Answer : Screen for kinase inhibition (e.g., Src/Abl kinases) using in vitro enzymatic assays with ATP competition protocols. For cellular activity, test cytotoxicity (MTT assay) and apoptosis markers (Annexin V/PI staining) in cancer cell lines (e.g., prostate or leukemia models). Dose-response curves (IC₅₀ determination) should span 0.1–100 μM .

Advanced Research Questions

Q. How to address discrepancies in reported bioactivity across studies?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cellular context (e.g., overexpression of efflux pumps). Conduct meta-analysis with standardized protocols:
  • Normalize data to positive controls (e.g., imatinib for kinases ).
  • Validate target engagement using cellular thermal shift assays (CETSA) or CRISPR-mediated gene knockout .
  • Cross-reference structural analogs (e.g., 4-chloro-6-methoxypyrimidine derivatives) to identify SAR trends .

Q. What computational strategies predict interactions with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to model binding to α7 nicotinic receptors or kinases. Key steps:
  • Generate 3D conformers (OpenBabel) accounting for rotational disorder (e.g., methoxybenzyl group ).
  • Simulate binding free energy (MM/GBSA) and validate with MD simulations (NAMD/GROMACS) .
  • Compare with known ligands (e.g., Gleevec) to identify critical hydrogen bonds or hydrophobic pockets .

Q. How to resolve structural ambiguities in crystallographic data?

  • Methodological Answer : For rotational disorder (e.g., methoxypyrimidine group ):
  • Refine occupancy ratios using SHELXL (e.g., 67.7:32.3 split ).
  • Analyze intramolecular H-bonds (e.g., N-H⋯N interactions) to constrain disorder models.
  • Validate with DFT calculations (Gaussian) to assess energy barriers between conformers.

Q. What strategies mitigate toxicity in preclinical development?

  • Methodological Answer :
  • Screen metabolic stability (microsomal assays) to identify labile sites (e.g., chloro or methoxy groups ).
  • Modify substituents (e.g., replace chlorine with fluorine) to reduce off-target effects while retaining potency .
  • Use in silico toxicity predictors (ADMETlab) to flag reactive metabolites or hERG liability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(2-methoxybenzyl)-2-methylpyrimidine
Reactant of Route 2
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4-Chloro-6-(2-methoxybenzyl)-2-methylpyrimidine

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